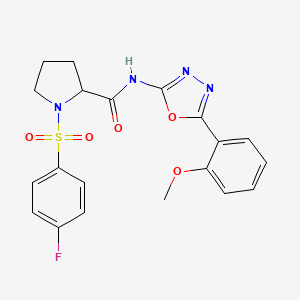![molecular formula C17H18N6O2S B2785695 2-[(6-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide CAS No. 891109-03-8](/img/structure/B2785695.png)
2-[(6-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(6-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines has been studied extensively . The synthetic strategy involves the treatment of 4-amino-2,4-dihydro-[1,2,4]triazole-3-thiones, derived from the reaction of the corresponding acylhydrazides with carbon disulfide and subsequent hydrazination cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .将来の方向性
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines class of compounds, to which this compound belongs, has profound importance in drug design, discovery, and development . It is hoped that this class of compounds will be of help to researchers engaged in the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that the compound interacts with its targets through hydrogen bond accepting and donating characteristics, which allows it to make specific interactions with different target receptors . This is a common feature of heterocyclic compounds, which are often used in drug design due to their ability to manifest substituents around a core scaffold in defined three-dimensional representations .
Biochemical Pathways
These could include pathways related to cell proliferation (in the case of anticancer activity), microbial growth (in the case of antimicrobial activity), pain and inflammation signaling (in the case of analgesic and anti-inflammatory activities), and various enzymatic pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the likely ADME properties of the compound, although experimental validation would be necessary to confirm these predictions.
Result of Action
Given the diverse pharmacological activities of similar compounds, the effects are likely to be broad and could include inhibition of cell proliferation, microbial growth, pain and inflammation signaling, and various enzymatic activities .
特性
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S/c24-16(19-10-13-4-2-8-25-13)11-26-17-21-20-15-6-5-14(22-23(15)17)12-3-1-7-18-9-12/h1,3,5-7,9,13H,2,4,8,10-11H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMFHTPTOOTSFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

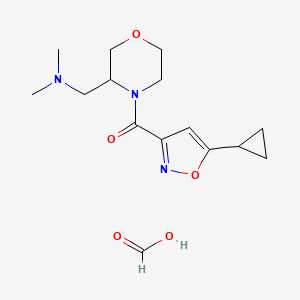
![[3-(Benzimidazol-1-yl)azetidin-1-yl]-[3-(dimethylamino)phenyl]methanone](/img/structure/B2785614.png)
![N-(3-chloro-4-methylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2785615.png)
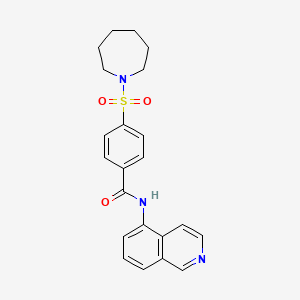
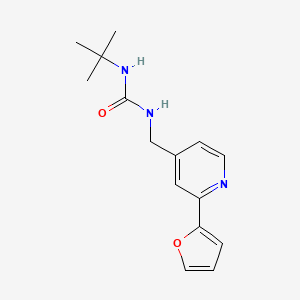

![4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylic acid hydrochloride](/img/structure/B2785622.png)
![2-chloro-5-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2785624.png)
![1-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]ethanone](/img/structure/B2785627.png)
![4-[2-(2-Methoxyethoxy)ethoxy]butanenitrile](/img/structure/B2785628.png)
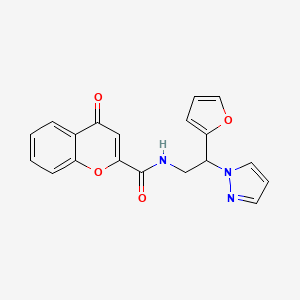
![N-[(2S,3R)-2-Cyclopropyl-6-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2785631.png)
![1-(2-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2785632.png)
